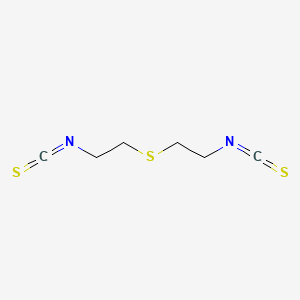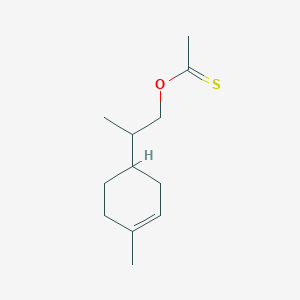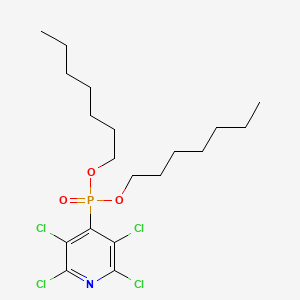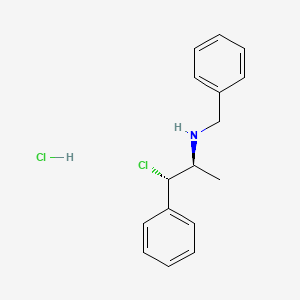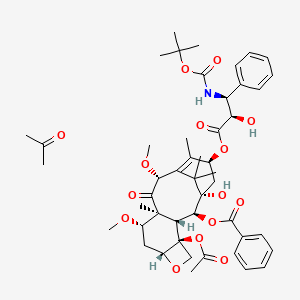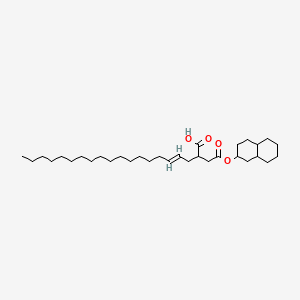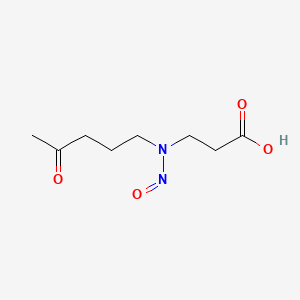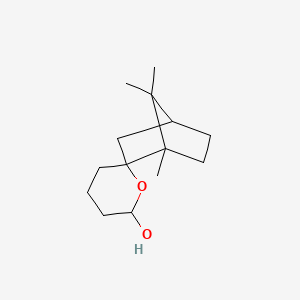
Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 299-545-7, also known as 2,2’-Methylenebis(4-methyl-6-tert-butylphenol), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used as an antioxidant in various industrial applications, including the stabilization of polymers and lubricants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) typically involves the condensation of 4-methyl-6-tert-butylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. Commonly used catalysts include hydrochloric acid or sodium hydroxide. The reaction is usually conducted at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic units.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) is scaled up using continuous flow reactors. This method ensures consistent product quality and higher efficiency. The raw materials are fed into the reactor, where they undergo the condensation reaction. The product is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(4-methyl-6-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various alkyl or aryl-substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(4-methyl-6-tert-butylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant additive.
Industry: Widely used in the production of rubber, plastics, and lubricants to enhance their stability and longevity.
Mecanismo De Acción
The antioxidant properties of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This action prevents the oxidative degradation of polymers and other materials. The compound’s molecular targets include reactive oxygen species, which are neutralized through redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Butylated Hydroxytoluene (BHT): Another widely used antioxidant in the stabilization of polymers and food products.
Butylated Hydroxyanisole (BHA): Commonly used in food preservation and cosmetics.
2,6-Di-tert-butylphenol: Used as an antioxidant in various industrial applications.
Uniqueness
2,2’-Methylenebis(4-methyl-6-tert-butylphenol) is unique due to its high thermal stability and effectiveness in preventing oxidative degradation over a wide range of temperatures. Its dual phenolic structure provides enhanced antioxidant properties compared to single phenolic compounds like BHT and BHA.
Propiedades
Número CAS |
93892-60-5 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,6'-oxane]-2'-ol |
InChI |
InChI=1S/C14H24O2/c1-12(2)10-6-8-13(12,3)14(9-10)7-4-5-11(15)16-14/h10-11,15H,4-9H2,1-3H3 |
Clave InChI |
HTDRMLQEGSMZSN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C3(C2)CCCC(O3)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
